molecular formula C10H8Cl2N2O2 B1309236 Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 478040-91-4

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1309236
CAS No.: 478040-91-4
M. Wt: 259.09 g/mol
InChI Key: HPVWUQQWDKOQHN-UHFFFAOYSA-N
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Description

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H8Cl2N2O2 and its molecular weight is 259.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Derivative Compounds

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis. For example, it has been used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, showcasing its utility in generating complex molecular architectures (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, the compound has found application in the preparation of spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, highlighting its role in the creation of molecules with unique NMR spectroscopic behaviors in deuteriochloroform (Abe, Kakehi, Suga, Okumura, & Itoh, 2010).

Chemical Synthesis Efficiency

The compound is instrumental in facilitating efficient chemical syntheses, such as the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to produce new N-fused heterocycle products in good to excellent yields (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015). This efficiency in synthesis underscores the compound's value in creating heterocyclic compounds with potential for various applications.

Optical and Fluorescence Properties

Research into the synthesis and characterization of novel derivatives, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole, has provided insight into the optical and fluorescence properties of these compounds. These studies indicate the potential for applications in materials science, particularly in the development of new fluorescent materials (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Advanced Material Synthesis

Further applications include the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, demonstrating the compound's utility in the generation of materials with potentially novel properties (Arrault, Touzeau, Guillaumet, Leger, Jarry, & Mérour, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Biochemical Analysis

Biochemical Properties

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. These threshold effects are crucial for determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit or activate enzymes involved in energy production, leading to changes in cellular energy levels. Additionally, this compound can affect the synthesis and degradation of specific metabolites, altering the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .

Properties

IUPAC Name

ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVWUQQWDKOQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396398
Record name ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478040-91-4
Record name ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.